molecular formula C7H12ClNO2 B8531668 4-Chloromethyl-4-hydroxy-2-isopropyoxazoline

4-Chloromethyl-4-hydroxy-2-isopropyoxazoline

Cat. No. B8531668
M. Wt: 177.63 g/mol
InChI Key: MMYDHLZIVNPYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloromethyl-4-hydroxy-2-isopropyoxazoline is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloromethyl-4-hydroxy-2-isopropyoxazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloromethyl-4-hydroxy-2-isopropyoxazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-5H-1,3-oxazol-4-ol

InChI

InChI=1S/C7H12ClNO2/c1-5(2)6-9-7(10,3-8)4-11-6/h5,10H,3-4H2,1-2H3

InChI Key

MMYDHLZIVNPYOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(CO1)(CCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of isobutyramide (9.876 g, 0.1122 mol) in acetone (130 mL) was added 1,3-dichloroacetone (10.0 g, 0.0748 mol), NaHCO3 (9.429 g, 0.1122 mol), and MgSO4 (18.01 g, 0.1496 mol). The mixture was heated at reflux under argon for 63 hrs, then cooled to room temperature, vacuum filtered, and concentrated in vacuo to a dark brown semi-solid. The residue was purified by SiO2 flash chromatography using a gradient of EtOAc/CH2Cl2 (5%, 10%, 20%, 40%) to obtain the desired product as an orange liquid (6.06 g, 0.0341 mol, 46%): 1H NMR (CDCl3) δ 1.20-1.28 (m, 6H), 2.56-2.72 (m, 1H), 3.70 (s, 2H), 4.18 (d, J=9.6 Hz, 1H), 4.38 (d, J=9.6 Hz, 1H). Mass spectrum: (M+H)+ =178, 180.
Quantity
9.876 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.429 g
Type
reactant
Reaction Step One
Name
Quantity
18.01 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.